2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring substituted with a chloro-methylphenyl group and a sulfanyl-acetamide moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the chloro and methyl groups on the phenyl ring using reagents like chlorinating agents and methylating agents.
Sulfanyl-acetamide linkage: This step involves the reaction of the pyrazine derivative with a sulfanyl-acetamide precursor under suitable conditions, such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation products: Corresponding sulfoxides or sulfones.
Reduction products: Reduced forms of the pyrazine ring or phenyl ring.
Substitution products: Compounds with different functional groups replacing the chloro group.
Scientific Research Applications
2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies, including docking and molecular dynamics simulations, can provide insights into its binding modes and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl-N-(4-chloro-2-methylphenyl)acetamide
- 2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide stands out due to its unique substitution pattern and the presence of both chloro and methyl groups on the phenyl ring. This structural uniqueness may contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-13-8-14(2)10-16(9-13)24-19(26)12-28-20-21(27)25(7-6-23-20)17-5-4-15(3)18(22)11-17/h4-11H,12H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTDUPHWPLRDKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC(=C3)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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